molecular formula C21H30N2O5S2 B2711795 N2,N2,N4',N4'-Tetraethyl-4-methoxy-[1,1'-biphenyl]-2,4'-disulfonamide CAS No. 1428153-14-3

N2,N2,N4',N4'-Tetraethyl-4-methoxy-[1,1'-biphenyl]-2,4'-disulfonamide

Cat. No.: B2711795
CAS No.: 1428153-14-3
M. Wt: 454.6
InChI Key: WFVYZCAJLPSZCO-UHFFFAOYSA-N
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Description

N2,N2,N4’,N4’-Tetraethyl-4-methoxy-[1,1’-biphenyl]-2,4’-disulfonamide is a complex organic compound characterized by its biphenyl core structure with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N2,N4’,N4’-Tetraethyl-4-methoxy-[1,1’-biphenyl]-2,4’-disulfonamide typically involves multiple steps, starting from the biphenyl core. The introduction of the methoxy group can be achieved through nucleophilic aromatic substitution, while the sulfonamide groups are introduced via sulfonation followed by amide formation. The ethyl groups are added through alkylation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Continuous flow reactors and automated synthesis systems may be employed to streamline the production process and maintain consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

N2,N2,N4’,N4’-Tetraethyl-4-methoxy-[1,1’-biphenyl]-2,4’-disulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonamide groups can be reduced to amines under specific conditions.

    Substitution: The ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium ethoxide. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction pathway and product distribution .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield 4-formyl-[1,1’-biphenyl]-2,4’-disulfonamide, while reduction of the sulfonamide groups can produce N2,N2,N4’,N4’-Tetraethyl-4-amino-[1,1’-biphenyl]-2,4’-disulfonamide.

Scientific Research Applications

N2,N2,N4’,N4’-Tetraethyl-4-methoxy-[1,1’-biphenyl]-2,4’-disulfonamide has several scientific research applications:

Mechanism of Action

The mechanism by which N2,N2,N4’,N4’-Tetraethyl-4-methoxy-[1,1’-biphenyl]-2,4’-disulfonamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2,N2,N4’,N4’-Tetraethyl-4-methoxy-[1,1’-biphenyl]-2,4’-disulfonamide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both sulfonamide and methoxy groups, along with ethyl substituents, allows for a wide range of chemical modifications and applications, setting it apart from other similar compounds.

Properties

IUPAC Name

2-[4-(diethylsulfamoyl)phenyl]-N,N-diethyl-5-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O5S2/c1-6-22(7-2)29(24,25)19-13-10-17(11-14-19)20-15-12-18(28-5)16-21(20)30(26,27)23(8-3)9-4/h10-16H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVYZCAJLPSZCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)OC)S(=O)(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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